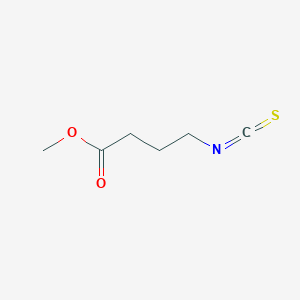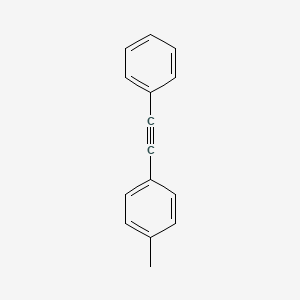
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a boronic acid group, a carboxylic acid group, and a cyclic ester structure with two chlorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzeneboronic acid, p-carboxy-, cyclic 4,5-dichloro-o-phenylene ester typically involves the reaction of benzeneboronic acid with a suitable diol in the presence of a dehydrating agent. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a catalyst like palladium . The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
化学反应分析
Types of Reactions
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of benzeneboronic acid, p-carboxy-, cyclic 4,5-dichloro-o-phenylene ester involves the interaction of the boronic acid group with various molecular targets. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . In biological systems, the boronic acid group can form reversible covalent bonds with diols, such as those found in sugars and nucleotides, thereby inhibiting enzyme activity .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the carboxylic acid and cyclic ester groups.
4-Carboxyphenylboronic acid: Contains a carboxylic acid group but lacks the cyclic ester structure.
2,4-Dichlorophenylboronic acid: Contains chlorine atoms but lacks the carboxylic acid and cyclic ester groups.
Uniqueness
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid is unique due to its combination of functional groups, which allows for diverse reactivity and applications. The presence of both boronic acid and carboxylic acid groups, along with the cyclic ester structure, provides a versatile platform for chemical modifications and biological interactions .
属性
CAS 编号 |
73688-86-5 |
|---|---|
分子式 |
C13H7BCl2O4 |
分子量 |
308.9 g/mol |
IUPAC 名称 |
4-(5,6-dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid |
InChI |
InChI=1S/C13H7BCl2O4/c15-9-5-11-12(6-10(9)16)20-14(19-11)8-3-1-7(2-4-8)13(17)18/h1-6H,(H,17,18) |
InChI 键 |
SYHNTCQAYDALOC-UHFFFAOYSA-N |
SMILES |
B1(OC2=CC(=C(C=C2O1)Cl)Cl)C3=CC=C(C=C3)C(=O)O |
规范 SMILES |
B1(OC2=CC(=C(C=C2O1)Cl)Cl)C3=CC=C(C=C3)C(=O)O |
Key on ui other cas no. |
73688-86-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B1622906.png)













